molecular formula C11H11N3O2S B4134845 methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate

methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate

Cat. No. B4134845
M. Wt: 249.29 g/mol
InChI Key: SHLKJVBIJFVZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate is a chemical compound that contains a 1,2,4-triazole ring. This ring is a type of heterocycle, a ring structure that contains atoms of at least two different elements . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds can be established by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the IR absorption spectra can indicate the presence of certain functional groups . The exact mass of a compound can be determined by high-resolution mass spectrometry .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, such as “methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Activities

Triazole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . They have been used in the fight against multidrug-resistant pathogens .

Organic Synthesis

1,2,3-Triazoles have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

1,2,3-Triazoles have been used in polymer chemistry . They have been used in the production of nanotubes .

Supramolecular Chemistry

1,2,3-Triazoles have found applications in supramolecular chemistry . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .

Bioconjugation and Chemical Biology

1,2,3-Triazoles have been used in bioconjugation and chemical biology . They have been used in enzyme modification .

Fluorescent Imaging

1,2,3-Triazoles have been used in fluorescent imaging . They have been used in the creation of liquid crystals .

Industrial Applications

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Mechanism of Action

Target of Action

The primary target of methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

Methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to changes in the enzyme’s activity, thereby affecting the synthesis of estrogens.

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, the compound reduces the conversion of androgens to estrogens, leading to decreased estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogens.

Result of Action

The primary result of the action of methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate is the inhibition of the aromatase enzyme, leading to a decrease in estrogen synthesis . This can have a significant impact on cells and tissues that are sensitive to estrogen levels, including certain types of cancer cells.

Action Environment

The action, efficacy, and stability of methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate can be influenced by various environmental factors. For instance, the compound has shown promising results with respect to the stabilization of Cu+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions. Some 1,2,4-triazole derivatives have shown very weak cytotoxic effects toward normal cells compared with doxorubicin .

properties

IUPAC Name

methyl 2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10(15)7-17-11-12-8-14(13-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLKJVBIJFVZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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